![molecular formula C20H35NO2 B601847 芬戈莫德甲基杂质 CAS No. 162361-47-9](/img/no-structure.png)
芬戈莫德甲基杂质
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fingolimod Methyl Impurity is an impurity standard of Fingolimod . Fingolimod is a medication used in the treatment of multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system . It belongs to a class of drugs known as sphingosine-1-phosphate receptor modulators .
Synthesis Analysis
The manufacturing process of fingolimod hydrochloride consists of multistep chemical synthesis wherein controls of precursors, intermediates, and process steps should be performed to assure the final quality of the drug substance . Eight process-related impurities (FINI imp A-H) of fingolimod were synthesized and isolated, which were different from the pharmacopoeial impurities . One unknown process-related impurity was found as a key intermediate (FINI) and was identified by LC-MS .科学研究应用
Quantification in Plasma for Multiple Sclerosis Treatment Monitoring
Fingolimod is used in the treatment of relapsing-remitting multiple sclerosis (RRMS). A validated HPLC-MS/MS method has been developed for quantifying Fingolimod and its active metabolite, Fingolimod-Phosphate, in human plasma . This method is crucial for evaluating the bioavailability of Fingolimod and its metabolite, which can be related to the variability in clinical responses among patients .
Molecular Pharmacology and Therapeutic Potential
The molecular pharmacology of Fingolimod has been extensively studied, revealing its potential therapeutic applications beyond multiple sclerosis. It has been found to have effects on sphingosine-1-phosphate receptors, which are involved in diverse pathological conditions including CNS injuries, Alzheimer’s disease, Parkinson’s disease, epilepsy, and even cancer .
Clinical Diagnostics
The analytical method described for Fingolimod can be applied to clinical diagnostics to measure drug concentrations in plasma. This helps in monitoring the treatment efficacy and safety in patients with RRMS .
Pharmacokinetics and Drug Metabolism Studies
Understanding the pharmacokinetics and metabolism of Fingolimod is vital for optimizing its dosage and administration. The impurity profiling methods contribute to this by ensuring the consistency and reliability of the drug’s formulation .
Research on Immunomodulatory Diseases
Fingolimod’s role in modulating immune responses makes it a subject of research in various immunomodulatory diseases. Its ability to reduce T-cell numbers in circulation and the CNS is particularly of interest in the study of autoimmune conditions .
作用机制
Target of Action
Fingolimod Methyl Impurity primarily targets the sphingosine-1-phosphate receptors (S1PRs) on T cells . These receptors play a crucial role in immune cell trafficking and neuronal function .
Mode of Action
Upon phosphorylation, Fingolimod Methyl Impurity binds to the S1PRs on T cells, causing internalization of the receptor . This binding prevents the release of lymphocytes from lymphoid tissues, thus inhibiting them from contributing to an autoimmune reaction . The compound also affects T cell activation, leading to a less inflammatory phenotype .
Biochemical Pathways
Fingolimod Methyl Impurity affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These modulations lead to changes in bioenergetics, autophagy, and neuroinflammatory networks .
Pharmacokinetics
Fingolimod, the parent compound, is known to be orally active
Result of Action
The molecular and cellular effects of Fingolimod Methyl Impurity’s action include a reduction in circulating CD4 T cells and a decrease in the production of pathogenic cytokines IFN-γ and GZMB . It also induces metabolic reprogramming and neuroinflammation pathway modulation .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for Fingolimod Methyl Impurity involves the conversion of the starting material, 2-amino-2-(4-chlorophenyl)propane-1,3-diol, to the final product through a series of chemical reactions.", "Starting Materials": [ "2-amino-2-(4-chlorophenyl)propane-1,3-diol", "Methanesulfonyl chloride", "Triethylamine", "Dimethylformamide", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group with methanesulfonyl chloride in the presence of triethylamine and dimethylformamide to form the mesylate derivative.", "Step 2: Treatment of the mesylate derivative with sodium hydroxide in methanol to obtain the corresponding methyl ether.", "Step 3: Acidification of the reaction mixture with hydrochloric acid to obtain the free base.", "Step 4: Conversion of the free base to the hydrochloride salt using hydrochloric acid.", "Step 5: Treatment of the hydrochloride salt with sodium bicarbonate in water to obtain the free base.", "Step 6: Extraction of the free base with ethyl acetate to obtain the desired Fingolimod Methyl Impurity." ] } | |
CAS 编号 |
162361-47-9 |
分子式 |
C20H35NO2 |
分子量 |
321.51 |
外观 |
Off-white to Pale Yellow Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
2-(methylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。